

physical and spectral data of 2-bromo-4'-nitroacetophenone

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Compound of Interest

Compound Name: 2-Bromo-4'-nitroacetophenone

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An In-depth Technical Guide to 2-Bromo-4'-nitroacetophenone

This guide provides comprehensive physical and spectral data, along with detailed experimental protocols, for **2-bromo-4'-nitroacetophenone**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile chemical intermediate.

Chemical Identity and Physical Properties

2-Bromo-4'-nitroacetophenone is a substituted acetophenone that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure features a bromine atom at the alpha-position to the carbonyl group and a nitro group at the para-position of the phenyl ring, making it a highly reactive and useful intermediate.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
IUPAC Name	2-bromo-1-(4-nitrophenyl)ethanone	[1]
Synonyms	4-Nitrophenacyl bromide, p-Nitrophenacyl bromide, ω-Bromo-4-nitroacetophenone	
CAS Number	99-81-0	[1]
Molecular Formula	C ₈ H ₆ BrNO ₃	[1]
Molecular Weight	244.04 g/mol	
Appearance	Yellow to orange crystalline powder	[1]
Melting Point	94-100 °C	[1]

Spectral Data

The following tables summarize the key spectral data for the characterization and identification of **2-bromo-4'-nitroacetophenone**.

Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.35	Doublet	2H, Aromatic (H-3', H-5')
~8.17	Doublet	2H, Aromatic (H-2', H-6')
~4.48	Singlet	2H, Methylene (-COCH ₂ Br)

Table 3: ¹³C NMR Spectral Data (Predicted)

Note: Experimentally determined values for **2-bromo-4'-nitroacetophenone** are not readily available. The following are predicted shifts based on data for the parent compound, 4'-nitroacetophenone, and known substituent effects.

Chemical Shift (δ) ppm	Assignment
~189	Carbonyl (C=O)
~151	Aromatic (C-4')
~140	Aromatic (C-1')
~130	Aromatic (C-2', C-6')
~124	Aromatic (C-3', C-5')
~30	Methylene (-CH ₂ Br)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H Stretch
~1705	Strong	Carbonyl (C=O) Stretch
~1600	Medium	Aromatic C=C Stretch
~1520	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~550	Medium-Strong	C-Br Stretch

Table 5: Mass Spectrometry (MS) Data

m/z	Interpretation
243 / 245	Molecular ion peaks (M ⁺ , M ⁺ +2) due to bromine isotopes (⁷⁹ Br/ ⁸¹ Br)
150	Base Peak, [O ₂ NC ₆ H ₄ CO] ⁺ fragment (loss of •CH ₂ Br)
104	[C ₆ H ₄ O ₂ N] ⁺ fragment
151	Fragment resulting from isotopic contributions

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2-bromo-4'-nitroacetophenone** are provided below.

Synthesis: Alpha-Bromination of 4'-Nitroacetophenone

This protocol describes the synthesis via the direct bromination of 4'-nitroacetophenone in an acidic medium.^[2]

- Materials:
 - 4'-Nitroacetophenone
 - Glacial Acetic Acid
 - Bromine (Br₂)
 - Ice water
- Procedure:
 - In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4'-nitroacetophenone (1 equivalent) in glacial acetic acid at room temperature (20-25 °C).
 - Slowly add bromine (1 equivalent) dropwise to the solution over a period of 30 minutes while stirring. Maintain the temperature during the addition.
 - After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours.
 - Cool the resulting solution in an ice bath (to ~8-10 °C) to precipitate the product.
 - Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and bromine.
 - The crude product can then be purified by recrystallization.

Purification: Recrystallization

- Solvent System: Benzene and petroleum ether.
- Procedure:
 - Dissolve the crude **2-bromo-4'-nitroacetophenone** in a minimum amount of hot benzene.
 - If any insoluble impurities are present, perform a hot filtration.
 - Slowly add petroleum ether to the hot benzene solution until the solution becomes slightly turbid.
 - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analysis: High-Performance Liquid Chromatography (HPLC)

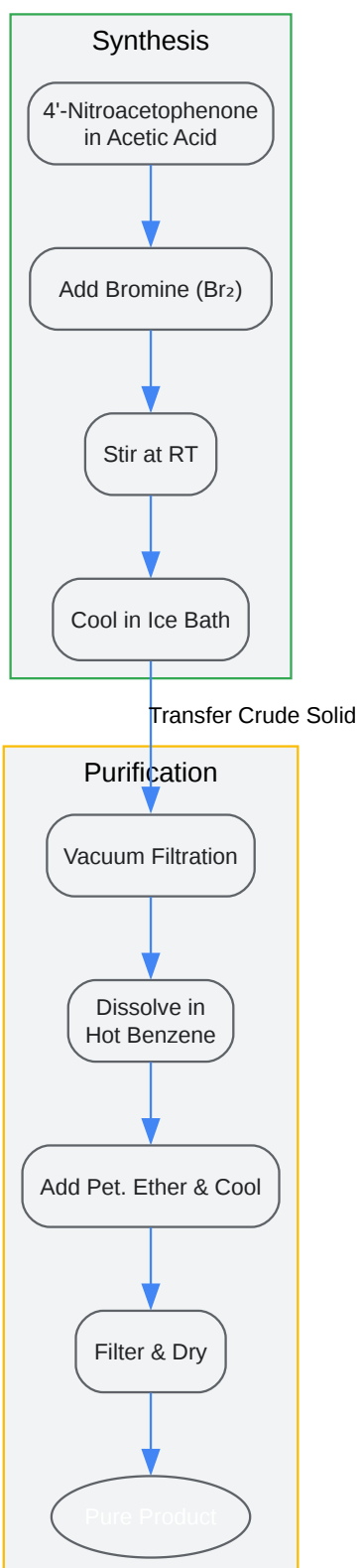
This protocol outlines a reverse-phase HPLC method for assessing the purity of **2-bromo-4'-nitroacetophenone**.

- Column: Newcrom R1 or equivalent C18 column.
- Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to acidify.
- Method Type: Isocratic reverse-phase.
- Procedure:
 - Prepare a standard solution of the compound in the mobile phase or acetonitrile.
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the sample onto the column.

- Monitor the elution of the compound using a UV detector, typically at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm).
- The purity can be determined by integrating the peak area of the main component relative to the total peak area.

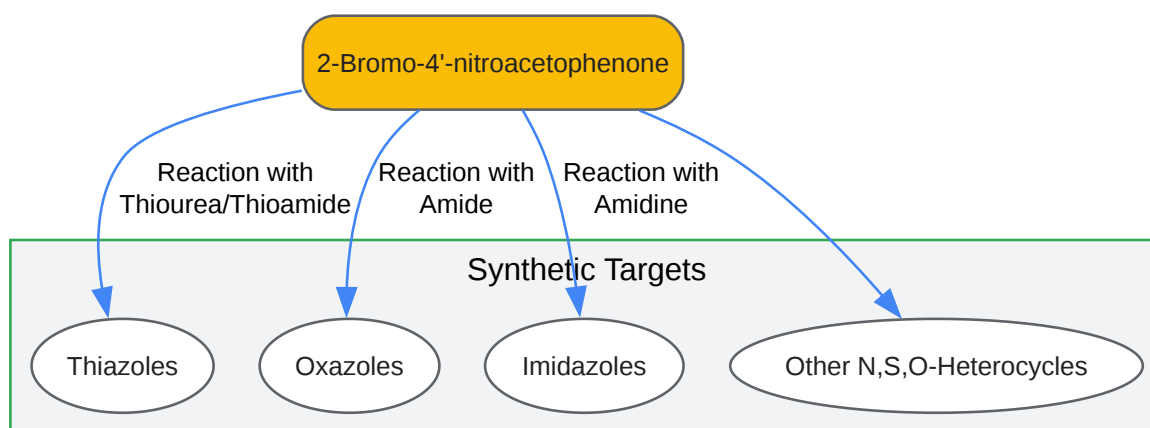
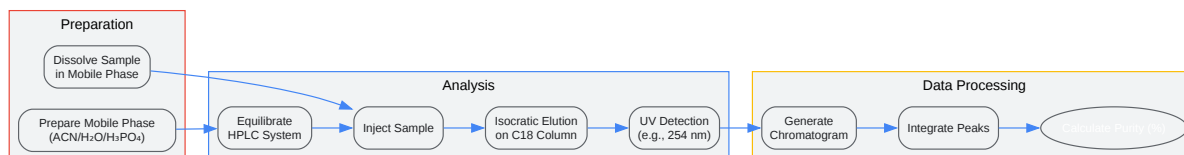
Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and the role of **2-bromo-4'-nitroacetophenone** in synthesis.



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Caption: Synthesis and Purification Workflow.



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References

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- 2. prepchem.com [prepchem.com]
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